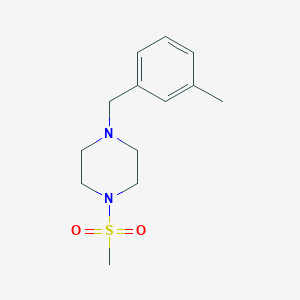

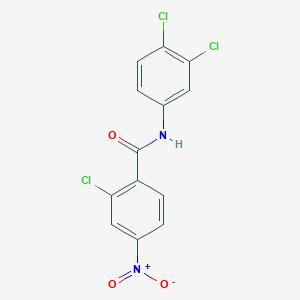

![molecular formula C18H15N5O5 B5517694 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5517694.png)

2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate is a derivative of the 1,2,4-triazole class, known for its various applications in chemical and pharmaceutical fields. Although specific research directly addressing this exact compound was not available, studies on similar compounds provide insight into its potential properties and applications.

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 1,2,4-triazole derivatives with aldehydes to form Schiff bases. For example, a related compound was synthesized by reacting 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate. The process involves careful control of reaction conditions to ensure the formation of the desired product (Medetalibeyoglu, 2021).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of similar triazole Schiff bases have been characterized using FT-IR, UV–Vis, 1H-, and 13C-NMR spectroscopies. Density Functional Theory (DFT) is often employed to predict and analyze the optimized molecular structure, vibrational frequencies, and electronic properties (Medetalibeyoglu, 2021).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including metal chelation, due to their structural features. The Schiff base ligands exhibit the ability to bind metals, which can be utilized in the development of coordination compounds with potential catalytic, optical, or biological activities. The reactivity and chemical behavior are significantly influenced by the substituents on the triazole ring and the phenyl group (Medetalibeyoglu, 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, depend on the specific structure and substituents of the compound. While specific data for 2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate is not available, similar compounds exhibit varied physical properties that enable their application in different domains, such as materials science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other compounds, are crucial for understanding the behavior and potential applications of the compound. Schiff bases derived from 1,2,4-triazoles generally show significant chemical versatility, which can be exploited in synthesizing complex molecules and materials (Medetalibeyoglu, 2021).

Aplicaciones Científicas De Investigación

Antioxidant Activity and Theoretical Insights

2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM), a derivative closely related to the compound of interest, has been synthesized and analyzed for its antioxidant activity, spectroscopic properties, electronic features, and thermodynamic properties. The Schiff base synthesized from 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits significant antioxidant activities as assessed by various techniques. Detailed theoretical and experimental studies, including density functional theory (DFT) calculations, have offered insights into its molecular structure, vibrational frequencies, and electronic absorption. This research provides a foundation for the potential use of these compounds in developing materials with antioxidant properties, highlighting their relevance in scientific research related to health and materials science (Medetalibeyoglu, 2021).

Synthesis and Characterization for Antimicrobial Applications

Research on imino-4-methoxyphenol thiazole derived Schiff base ligands, which share structural similarities with the queried compound, shows their synthesis, spectral characterization, and potential antimicrobial activity. These compounds, synthesized from 2-amino-5-nitrothiazole and 2-amino-5-ethyl-1,3,4-thiadiazole, were characterized using UV-visible, 1H, 13C-NMR, and MS techniques. They demonstrated moderate activity against specific bacteria and fungi strains, indicating a possible application in developing new antimicrobial agents (Vinusha et al., 2015).

Applications in Sensing and Detection Technologies

Phenyl thiadiazole-based Schiff base chemosensors, including derivatives structurally related to the target compound, have been developed for the selective and sensitive detection of metal ions such as Al3+. These chemosensors exhibit quick responses and high selectivity, indicating their potential application in environmental monitoring, water treatment, and analytical chemistry to detect metal ions in various media. The comprehensive experimental and theoretical studies, including DFT and TD-DFT calculations, support their utility in detecting and quantifying metal ions (Manna, Chowdhury, & Patra, 2020).

Nonlinear Optical (NLO) and Thermodynamic Properties

The study on 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate also delves into its nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The compound displays exceptional NLO properties, suggesting its potential as a building block for nonlinear optical materials. Such materials are pivotal in the development of optical switches, modulators, and other devices that are fundamental to telecommunications and information processing technologies (Medetalibeyoglu, 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

[2-ethoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O5/c1-2-27-17-8-13(10-21-22-11-19-20-12-22)6-7-16(17)28-18(24)14-4-3-5-15(9-14)23(25)26/h3-12H,2H2,1H3/b21-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRJRIMOUHFTKA-UFFVCSGVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

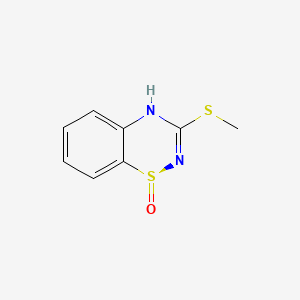

![1-[5,8-dimethoxy-2-(3-methylphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5517614.png)

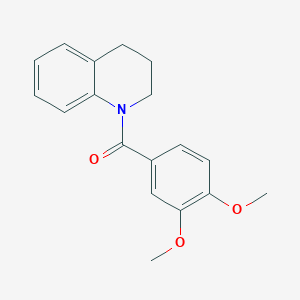

![N,N-dibutyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5517627.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5517632.png)

![4'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5517640.png)

![6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5517680.png)

![3-methyl-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5517702.png)

![1-(3-chloro-4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5517718.png)

![2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5517725.png)

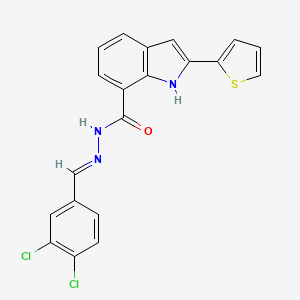

![N-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5517726.png)